molecular formula C56H32O16 B6288685 Calix[8]quinone CAS No. 2622208-66-4

Calix[8]quinone

Cat. No. B6288685
CAS RN: 2622208-66-4
M. Wt: 960.8 g/mol
InChI Key: SDXBJYXVLZNJKH-UHFFFAOYSA-N
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Description

Calix[8]quinone, also known as calixarene-based quinone, is a polycyclic aromatic hydrocarbon (PAH) derived from the calixarene family. It is a highly versatile molecule that has applications in a wide range of scientific fields, including organic chemistry, materials science, and biochemistry. Calix[8]quinone is an attractive building block for the synthesis of novel materials and compounds, as well as for use in a variety of biological applications. This article will discuss the synthesis method of calix[8]quinone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Synthesis and Structure

Calix[8]quinone, a cyclic oligomer with p-benzoquinone structures connected by methylene, exhibits multi-conjugated carbonyl structures and adjustable cavities. Its synthesis is particularly intriguing due to these features. Various methods have been explored for synthesizing calix[8]quinone, with the reduction-oxidation method being most recommended for larger rings (Hu, Cui, Huang, & Guo, 2020).

2. Application in Energy Storage

Calix[8]quinone has been explored as a high-capacity cathode material for rechargeable lithium-ion batteries (LIBs). The use of calix[8]quinone in LIBs demonstrates its potential in high-power rechargeable devices due to its high initial capacity and stable performance over multiple cycles (Huang, Zheng, Zhang, Zhou, Xiong, & Chen, 2020).

3. Chemical Sensing and Ion Recognition

Calix[8]quinone has been employed in the development of chemical sensors, particularly for the recognition of specific ions. Its ability to form complexes with various ions, indicated by shifts in reduction potential, highlights its applicability in chemical sensing and ion recognition technologies (Chung, Kang, Kim, Kim, & Kim, 1997).

4. Structural Studies

Studies on the solid-state conformation of calix[8]quinone derivatives have contributed to understanding its structural properties, which are essential for designing applications in materials science and chemistry (Ferro, Tedesco, Gaeta, & Neri, 2005).

5. Analytical Applications

Calix[8]quinone's redox-dependent ionophore properties have been studied, emphasizing its utility in analytical chemistry, particularly for electrochemical analysis and ion-selective electrode construction. Its unique electrochemical behavior in the presence of various ions enhances its suitability for such applications (Chung, 1998).

properties

IUPAC Name

nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-hexadecaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H32O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXBJYXVLZNJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C(C7=O)CC8=CC(=O)C=C(C8=O)CC9=CC(=O)C=C1C9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H32O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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